4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile 4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile
Brand Name: Vulcanchem
CAS No.: 478081-56-0
VCID: VC5062975
InChI: InChI=1S/C19H13FN2OS2/c20-14-8-4-5-12(9-14)11-24-19-15(10-21)16(22)18(25-19)17(23)13-6-2-1-3-7-13/h1-9H,11,22H2
SMILES: C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC3=CC(=CC=C3)F)C#N)N
Molecular Formula: C19H13FN2OS2
Molecular Weight: 368.44

4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile

CAS No.: 478081-56-0

Cat. No.: VC5062975

Molecular Formula: C19H13FN2OS2

Molecular Weight: 368.44

* For research use only. Not for human or veterinary use.

4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile - 478081-56-0

Specification

CAS No. 478081-56-0
Molecular Formula C19H13FN2OS2
Molecular Weight 368.44
IUPAC Name 4-amino-5-benzoyl-2-[(3-fluorophenyl)methylsulfanyl]thiophene-3-carbonitrile
Standard InChI InChI=1S/C19H13FN2OS2/c20-14-8-4-5-12(9-14)11-24-19-15(10-21)16(22)18(25-19)17(23)13-6-2-1-3-7-13/h1-9H,11,22H2
Standard InChI Key WELGMXCPZPEPRG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC3=CC(=CC=C3)F)C#N)N

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 4-amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile, reflects its multifunctional architecture:

  • Thiophene core: A five-membered aromatic ring with sulfur at position 1.

  • Amino group (-NH₂): Positioned at carbon 4, enabling hydrogen bonding and participation in electrophilic substitution reactions.

  • Benzoyl group (C₆H₅CO-): Attached to carbon 5, introducing lipophilicity and π-π stacking capabilities.

  • 3-Fluorobenzyl sulfanyl group: A sulfur-linked 3-fluorobenzyl moiety at carbon 2, contributing to steric bulk and electronic effects.

  • Carbonitrile group (-CN): At carbon 3, enhancing dipole interactions and metabolic stability .

Molecular Formula: C₂₀H₁₄FN₃OS₂
Molecular Weight: 395.48 g/mol
Key Structural Implications:

  • The fluorobenzyl group increases electronegativity near the sulfur atom, potentially altering reactivity in cross-coupling reactions.

  • The benzoyl and carbonitrile groups create a conjugated system, likely influencing UV-Vis absorption properties .

Synthetic Pathways and Reaction Optimization

Core Thiophene Formation via Gewald Reaction

The Gewald reaction, a two-component condensation between ketones, aldehydes, and malononitrile in the presence of sulfur, is widely used to synthesize 2-aminothiophenes . For example, 2-amino-5-methylthiophene-3-carbonitrile (CAS 138564-58-6) is synthesized via:

  • Sulfur activation: Propionaldehyde reacts with sulfur and triethylamine in dimethylformamide (DMF) at 0–20°C .

  • Cyclization: Malononitrile introduces the carbonitrile group, forming the thiophene ring .
    Yield: 74–86% under optimized conditions .

For the target compound, analogous steps could be adapted:

  • Thiophene core synthesis: Replace propionaldehyde with a benzoyl-substituted aldehyde to install the C5 benzoyl group.

  • Functionalization:

    • Introduce the 3-fluorobenzyl sulfanyl group via nucleophilic aromatic substitution or thiol-ene coupling.

    • Protect the amino group during subsequent reactions to prevent side reactions .

Post-Functionalization Strategies

Physicochemical Properties and Computational Predictions

Solubility and Partition Coefficients

Using data from structurally similar compounds (e.g., CAS 138564-58-6) :

PropertyPredicted ValueMethod
LogP (octanol-water)3.2–3.8XLOGP3
Water Solubility0.01–0.1 mg/mLESOL
TPSA95–110 ŲSILICOS-IT

Analysis:

  • High LogP suggests significant lipophilicity, favoring membrane permeability but challenging aqueous solubility.

  • Topological polar surface area (TPSA) >90 Ų indicates moderate blood-brain barrier permeability .

Spectroscopic Characteristics

IR Spectroscopy:

  • C≡N stretch: ~2200 cm⁻¹ (sharp).

  • C=O (benzoyl): ~1680 cm⁻¹.

  • N-H (amino): ~3300–3500 cm⁻¹ .

¹H NMR (Predicted):

  • Aromatic protons: δ 7.2–8.1 ppm (benzoyl and fluorobenzyl groups).

  • S-CH₂: δ 4.3–4.5 ppm (split due to adjacent fluorine).

  • NH₂: δ 5.8–6.2 ppm (broad) .

ParameterPredictionSource
GI AbsorptionHighSwissADME
CYP450 InhibitionLow riskPreADMET
hERG InhibitionModeratepkCSM

Antibiotic and Antiviral Applications

Thiophene derivatives exhibit broad-spectrum activity:

  • Antibacterial: Disruption of cell wall synthesis (e.g., against Staphylococcus aureus).

  • Antiviral: Inhibition of viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ) .

Structure-Activity Relationship (SAR):

  • The 3-fluorobenzyl group enhances target selectivity via halogen bonding.

  • The benzoyl moiety improves pharmacokinetic stability by reducing first-pass metabolism .

Industrial and Research Applications

Materials Science

  • Organic semiconductors: The conjugated thiophene core facilitates charge transport.

  • Fluorescent probes: Amino and carbonitrile groups enable pH-sensitive emission .

Pharmaceutical Intermediates

  • Kinase inhibitor precursors: Functionalization at C2 and C5 positions allows modular drug design.

  • Prodrug development: The amino group can be acylated for controlled release .

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